molecular formula C17H19F3N6O2 B2387276 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034269-87-7

1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2387276
CAS No.: 2034269-87-7
M. Wt: 396.374
InChI Key: CROBLEJIJCRIJN-UHFFFAOYSA-N
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Description

1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound with a complex structure It features a triazine ring, a pyrrolidine moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution, where pyrrolidine reacts with the triazine ring.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the triazine intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

    Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Uniqueness

  • Structural Differences : The presence of the pyrrolidine moiety in 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea distinguishes it from similar compounds with different cyclic amines.
  • Functional Properties : These structural differences can lead to variations in biological activity, stability, and reactivity, making this compound unique in its applications and effects.

Properties

IUPAC Name

1-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c1-28-16-24-13(23-14(25-16)26-8-4-5-9-26)10-21-15(27)22-12-7-3-2-6-11(12)17(18,19)20/h2-3,6-7H,4-5,8-10H2,1H3,(H2,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROBLEJIJCRIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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